3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
Description
3-(4-Fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a fluorinated pyrazoloquinoline derivative characterized by a fused pyrazole-quinoline core. Its structure features two fluorinated aromatic substituents (4-fluorophenyl at position 3 and 3-fluorobenzyl at position 5) and methoxy groups at positions 7 and 6.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O2/c1-31-22-11-19-21(12-23(22)32-2)30(13-15-4-3-5-18(27)10-15)14-20-24(28-29-25(19)20)16-6-8-17(26)9-7-16/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNMZCKNDACLSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NN=C(C3=CN2CC4=CC(=CC=C4)F)C5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Quinoline ring construction: The pyrazole intermediate is then subjected to cyclization reactions with suitable reagents to form the quinoline ring.
Introduction of fluorinated phenyl groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazoloquinoline core undergoes oxidation at specific positions, influenced by the electron-donating methoxy groups and electronegative fluorine substituents.
Key findings:
-
Methoxy groups at positions 7 and 8 stabilize the oxidized quinoline moiety through resonance .
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Fluorine substituents enhance oxidative stability compared to non-fluorinated analogs.
Reduction Reactions
Selective reduction of the pyrazole ring or quinoline nitrogen is achievable with tailored conditions.
Key findings:
-
Sodium borohydride with CuCl₂ selectively reduces the pyrazole ring without affecting the quinoline system .
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Catalytic hydrogenation fully saturates the quinoline ring but leaves the fluorophenyl groups intact.
Electrophilic Substitution
The electron-rich aromatic system participates in halogenation and nitration.
Key findings:
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Bromination occurs preferentially at C-6 due to steric and electronic effects from adjacent methoxy groups.
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Nitration at C-2 proceeds via σ-complex stabilization by the fluorophenyl substituents .
Nucleophilic Aromatic Substitution
Fluorine atoms at the 4-position of the phenyl group are susceptible to replacement.
Key findings:
-
Ammonia substitution proceeds via a Meisenheimer intermediate stabilized by the para-methoxy group.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions at halogenated positions.
Key findings:
-
Suzuki reactions at C-6 show broad scope with aryl boronic acids, enabling structural diversification .
Condensation Reactions
The methylene bridge between fluorophenyl and pyrazoloquinoline facilitates Knoevenagel-type condensations.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | Piperidine/EtOH, reflux | 5-[(3-fluorophenyl)(phenyl)methylidene] derivative | 81% | |
| Malononitrile | AcOH, 70°C, 6 h | Spirocyclic adduct at methylene position | 67% |
Scientific Research Applications
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution: The target compound’s 4-fluorophenyl and 3-fluorobenzyl groups enhance metabolic stability and hydrophobic interactions compared to non-fluorinated analogs .
- Dioxino-Fused Analogs: The dioxino ring in ’s compound introduces conformational rigidity, which may reduce off-target interactions but limit membrane permeability .
Antifungal and Antimicrobial Potential
- Fluorinated pyrazole aldehydes (e.g., H3 in ) demonstrate moderate antifungal activity against Fusarium spp., attributed to fluorine’s electronegativity and lipophilicity. The target compound’s fluorinated aryl groups may confer similar properties .
- Amino-substituted pyrazoloquinolines (e.g., ’s 3,4-diamino derivatives) exhibit enhanced therapeutic indices, suggesting that introducing amino groups to the target compound could optimize efficacy .
Central Nervous System (CNS) Targets
Metabolic Stability
- The 3-fluorobenzyl group in the target compound may reduce oxidative metabolism compared to non-fluorinated benzyl analogs, as seen in ELND007’s design .
Biological Activity
3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the existing literature on its biological activity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the pyrazolo[4,3-c]quinoline class, characterized by a fused pyrazole and quinoline ring system. Its molecular formula is , with a molecular weight of approximately 404.42 g/mol. The presence of fluorine atoms and methoxy groups in its structure is significant for its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. For instance, compounds in this class have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) has been linked to their anti-inflammatory effects.
A specific study indicated that derivatives similar to our compound exhibited IC50 values ranging from 0.39 μM to higher concentrations depending on structural variations. Notably, the para-substitution of electron-donating groups on the phenyl ring enhanced inhibitory activity against LPS-induced NO production while reducing cytotoxicity .
| Compound | IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| 2a | 0.39 | 9 |
| 2b | - | - |
| 2c | - | - |
Anticancer Activity
In addition to anti-inflammatory properties, pyrazolo[4,3-c]quinolines have been investigated for their anticancer potential. Studies suggest that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.
For example, a derivative demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of approximately 1.5 μM. This suggests that structural modifications can enhance the selectivity and potency of these compounds against cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-c]quinolines is heavily influenced by their structural features:
- Fluorine Substitution : The introduction of fluorine atoms has been shown to enhance lipophilicity and potentially increase binding affinity to biological targets.
- Methoxy Groups : The presence of methoxy groups can influence the electronic properties of the molecule, affecting its interaction with enzymes involved in inflammatory responses.
Case Studies
- Study on Anti-inflammatory Effects : A comprehensive study evaluated various pyrazolo[4,3-c]quinoline derivatives for their ability to inhibit NO production in RAW 264.7 cells. The results indicated that specific substitutions significantly enhanced anti-inflammatory activity while maintaining low cytotoxicity levels.
- Anticancer Evaluation : Another investigation focused on the anticancer effects of these compounds against different cancer cell lines, revealing promising results that warrant further exploration into their therapeutic potential.
Q & A
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation provides high-resolution data. Hydrogen bonding and π-π stacking interactions between fluorophenyl and pyrazoloquinoline rings are analyzed using software like Mercury. Polymorph screening (e.g., via solvent evaporation or slurry methods) identifies dominant crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
